Product packaging for 5-Methyl-3-(pyridin-3-yl)isoxazole(Cat. No.:CAS No. 85903-32-8)

5-Methyl-3-(pyridin-3-yl)isoxazole

Cat. No.: B2691227
CAS No.: 85903-32-8
M. Wt: 160.176
InChI Key: VVVHOKHVHXUUEN-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyridin-3-yl)isoxazole ( 85903-32-8) is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. This compound features a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . It serves as a versatile scaffold or key intermediate in organic synthesis and drug discovery research. As a bifunctional molecule containing both an isoxazole and a pyridine ring, it offers unique reactivity. The isoxazole ring is known to participate in cycloaddition reactions, while the pyridinyl moiety can act as a pharmacophore, enabling potential interactions with biological targets . Compounds with this hybrid structure are often investigated for their strategic importance in creating novel therapeutic agents. Research on similar pyridinyl-isoxazole structures has explored a range of potential biological activities, including anticancer and anti-inflammatory properties, highlighting the value of this chemical scaffold in early-stage discovery . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as it is classified with warning hazard statements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B2691227 5-Methyl-3-(pyridin-3-yl)isoxazole CAS No. 85903-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-pyridin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVHOKHVHXUUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 3 Pyridin 3 Yl Isoxazole and Its Analogues

De Novo Synthesis Approaches to the Core Structure

The direct construction of the 3,5-disubstituted isoxazole (B147169) ring is a fundamental strategy for obtaining 5-Methyl-3-(pyridin-3-yl)isoxazole. This approach typically involves the formation of the isoxazole core from acyclic precursors.

Regioselective [3+2] Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands as a cornerstone for isoxazole synthesis. organic-chemistry.orgresearchgate.net This reaction involves the concertedly proceeding reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne). organic-chemistry.orgrsc.orgnih.gov The regioselectivity of this reaction is a critical aspect, determining the final substitution pattern of the isoxazole ring. For the synthesis of this compound, this would involve the reaction of pyridine-3-carbonitrile (B1148548) oxide with propyne.

A common route to generate the necessary nitrile oxide in situ is from the corresponding aldoxime. For instance, pyridine-3-carboxaldehyde can be converted to its oxime, which is then oxidized to pyridine-3-carbonitrile oxide. This reactive intermediate readily undergoes cycloaddition with an alkyne. tandfonline.com The reaction of terminal alkynes with in situ generated nitrile oxides from hydroximinoyl chlorides is a standard method for accessing 3,5-disubstituted isoxazoles. nih.gov The use of deep eutectic solvents has also been explored for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes, offering an environmentally benign alternative. core.ac.uk

ReactantsConditionsProductYieldReference
Aldehyde, Hydroxylamine (B1172632), AlkyneDeep Eutectic Solvent (ChCl:urea), NaOH, NCS3,5-disubstituted isoxazoleGood core.ac.uk
Hydroxyimidoyl chlorides, Terminal alkynesCu/Al2O3, Ball-milling3,5-isoxazolesModerate to Excellent nih.gov
Propargylic alcohols, N-protected hydroxylaminesp-toluenesulfonic acid (TSA), TBAF3,5-disubstituted isoxazoles- nih.gov
β-nitroenonesSnCl2·2H2O, Ethyl acetate (B1210297)3,5-disubstituted isoxazolesGood rsc.org

The mechanism of the 1,3-dipolar cycloaddition is generally considered a concerted pericyclic process where the 4π electrons of the dipole and 2π electrons of the dipolarophile interact in a single transition state. organic-chemistry.org However, computational studies have also suggested the possibility of a stepwise mechanism involving a diradical intermediate in some cases. rsc.orgnih.gov The accepted model for the reaction of a nitrile oxide with an alkyne leading to an isoxazole is a concerted pathway. nih.gov The regioselectivity, which dictates whether the 3,5- or 3,4-disubstituted isoxazole is formed, is governed by both steric and electronic factors of the reactants. Typically, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields the 3,5-disubstituted isoxazole. mdpi.com

While the traditional Huisgen cycloaddition is often performed thermally, the development of catalysts has significantly improved its efficiency, selectivity, and reaction conditions.

Copper(I)-Catalyzed Reactions: Copper(I) catalysts are widely employed to accelerate the [3+2] cycloaddition, a reaction often termed "click chemistry". rsc.orgnih.gov This catalysis is particularly effective for the reaction of terminal alkynes and allows the reaction to proceed at room temperature with high yields and regioselectivity towards 3,5-disubstituted isoxazoles. nih.govnih.gov However, a limitation is that this method is generally not effective for internal alkynes. nih.gov Copper(II) salts like copper acetate and copper sulfate (B86663) have also been utilized. rsc.org A recyclable Cu/Al2O3 nanocomposite has been used for the solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to reverse the inherent regioselectivity of the cycloaddition between nitrile oxides and electron-rich or electron-deficient alkynes, leading to the formation of 3,4-disubstituted isoxazoles. researchgate.netresearchgate.net

Metal-Free and Cu(I)-Free Approaches: Concerns about the cost, toxicity, and difficulty in removing metal catalysts have spurred the development of metal-free alternatives. rsc.orgresearchgate.netnih.gov One such approach involves the use of organocatalysts like organophosphines for the [3+2] cycloaddition of N-hydroxyamides and alkynes. acs.org Cu(I)-free click reactions have been explored for forming isoxazole linkers, demonstrating the feasibility of isoxazole formation without copper catalysis. acs.orgresearchgate.net These methods often rely on the inherent reactivity of the components under specific conditions, such as the use of electron-rich ynamides which can react with nitrile oxides without a metal catalyst to form 3,5-disubstituted isoxazoles. rsc.org The use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote the 1,3-dipolar addition of nitrile oxides with alkynes in the absence of a metal. nih.gov

Catalyst/PromoterReactantsSelectivityAdvantageReference
Copper(I)Terminal alkynes, Nitrile oxides3,5-disubstitutedHigh yield, Room temperature nih.govnih.gov
RutheniumNitrile oxides, Alkynes3,4-disubstitutedReversed regioselectivity researchgate.netresearchgate.net
OrganophosphineN-hydroxyamides, AlkynesHigh regioselectivityMetal-free acs.org
DBUNitrile oxides, Alkynes-Metal-free nih.gov

Annulation Strategies for Fused Isoxazole-Pyridine Systems (e.g., Isoxazolo[4,5-b]pyridines)

Annulation strategies involve the construction of the pyridine (B92270) ring onto a pre-existing isoxazole core or, conversely, the formation of the isoxazole ring onto a pyridine scaffold. These methods are crucial for accessing fused bicyclic systems like isoxazolo[4,5-b]pyridines.

There are generally two approaches for the synthesis of isoxazolo[4,5-b]pyridines: the annulation of an isoxazole fragment to a pyridine ring, or the annulation of a pyridine ring to a functionalized isoxazole core. beilstein-journals.orgresearchgate.net

Intramolecular Nucleophilic Substitution Reactions

A key strategy for synthesizing isoxazolo[4,5-b]pyridines involves intramolecular nucleophilic substitution. An efficient method has been developed based on the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach utilizes readily available starting materials and proceeds under mild conditions to give high yields of the fused heterocyclic system. beilstein-journals.orgbeilstein-journals.orgnih.gov The presence of an electron-withdrawing group on the pyridine ring can facilitate this transformation. beilstein-journals.orgnih.gov

Another approach involves the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov

Cyclocondensation Reactions with Bifunctional Heteronucleophiles

Cyclocondensation reactions offer another powerful route to fused isoxazole-pyridine systems. One method involves the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov This is an example of annulating a pyridine ring onto a functionalized isoxazole.

The formal [3+3] cascade cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with five-membered cyclic enamines has been developed for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net Additionally, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been utilized as a three-carbon synthon in cyclocondensation reactions with bifunctional heteronucleophiles like hydroxylamine to form isoxazoles. researchgate.net

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. bohrium.comscirp.org This approach offers significant advantages, including high atom economy, reduced waste generation, and operational simplicity, aligning well with the principles of green chemistry. bohrium.comscirp.orgmdpi.com In the context of isoxazole synthesis, MCRs provide a convergent and diversity-oriented pathway to access a wide range of substituted derivatives, including analogues of this compound.

A common MCR strategy for the synthesis of 3,5-disubstituted isoxazoles involves the one-pot reaction of an aldehyde, hydroxylamine, and an alkyne. nih.govcore.ac.uk For the synthesis of this compound, this would conceptually involve the reaction of pyridine-3-carbaldehyde, hydroxylamine, and propyne. The reaction typically proceeds through the in-situ formation of an aldoxime from the aldehyde and hydroxylamine, which is then converted to a nitrile oxide. The nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the isoxazole ring. core.ac.ukorganic-chemistry.org

Various catalytic systems and reaction conditions have been developed to promote these MCRs. For instance, the use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea has been reported to facilitate the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. nih.govcore.ac.uk This methodology has been shown to be reusable for up to five cycles without a significant drop in yield. core.ac.uk

Another notable MCR approach for synthesizing isoxazole derivatives is the one-pot condensation of hydroxylamine hydrochloride, a β-ketoester (like ethyl acetoacetate), and an aromatic aldehyde. oiccpress.com This method has been successfully employed for the synthesis of various 3,4-disubstituted isoxazol-5(4H)-ones. oiccpress.com Furthermore, a green multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved through the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes in a glycerol/K2CO3 medium. d-nb.infonih.gov This reaction proceeds efficiently, yielding the desired products in short reaction times. d-nb.infonih.gov In a specific example, 5-Amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile was synthesized with a 91% yield in 20 minutes. d-nb.infonih.gov

The versatility of MCRs allows for the incorporation of a wide range of substituents, enabling the generation of diverse libraries of isoxazole analogues for further investigation.

Advanced Synthetic Techniques and Reaction Condition Optimization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nveo.orgabap.co.in This technology has been successfully applied to the synthesis of various isoxazole derivatives, demonstrating its potential for the efficient production of this compound and its analogues.

The key advantages of microwave irradiation stem from its unique heating mechanism, which involves direct coupling of microwave energy with the polar molecules in the reaction mixture. This results in rapid and uniform heating, which can overcome high activation barriers and promote reactions that are sluggish under conventional conditions. abap.co.in

Several studies have highlighted the benefits of microwave-assisted synthesis for isoxazoles. For example, the synthesis of 3-amino-5-methyl isoxazole Schiff bases saw a dramatic reduction in reaction time from 3 hours under conventional heating to just 30 seconds with microwave irradiation, with yields increasing from 70-81% to 90-95%. Similarly, a novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles using a Sonogashira coupling-cycloaddition sequence was significantly improved by microwave heating, reducing the reaction time from several days to 30 minutes and minimizing the formation of unwanted byproducts. organic-chemistry.org

An efficient, catalyst-free method for the synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety has been developed using microwave irradiation, showcasing higher regioselectivity and yields ranging from 31-92%. nih.gov Furthermore, microwave irradiation has been employed in the synthesis of isoxazole-linked glyco-conjugates, reducing the reaction time from 8–10 hours to 15–20 minutes. rsc.org The synthesis of coumarin–isoxazole–pyridine hybrids also benefited from microwave irradiation, leading to the formation of the desired isoxazole in a shorter time frame compared to conventional heating. mdpi.com

These examples underscore the significant potential of microwave-assisted synthesis for the rapid and efficient production of this compound and a diverse range of its analogues, making it an attractive technique for both laboratory-scale synthesis and potential scale-up.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Derivatives

ProductMethodReaction TimeYield (%)Reference
3-Amino-5-methyl isoxazole Schiff basesConventional3 hours70-81
3-Amino-5-methyl isoxazole Schiff basesMicrowave30 seconds90-95
3,4,5-Trisubstituted isoxazolesConventionalSeveral daysModerate organic-chemistry.org
3,4,5-Trisubstituted isoxazolesMicrowave30 minutesGood organic-chemistry.org
Isoxazole-linked glyco-conjugatesConventional8-10 hoursGood rsc.org
Isoxazole-linked glyco-conjugatesMicrowave15-20 minutesGood rsc.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, has emerged as a green and efficient technique for promoting chemical reactions. elifesciences.orgpreprints.org This method utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. preprints.org These unique conditions can significantly enhance reaction rates, improve yields, and often lead to the formation of products with high purity. elifesciences.orgpreprints.org

The application of ultrasound has been successfully demonstrated in the synthesis of various isoxazole derivatives, suggesting its utility for the preparation of this compound and its analogues. preprints.orgnih.gov For example, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones was developed using ultrasound irradiation in aqueous media, offering advantages such as short reaction times, high yields, and the avoidance of organic solvents. Another study reported the synthesis of 3,5-disubstituted isoxazoles via an oxidative 1,3-dipolar cycloaddition under ultrasonic irradiation in an aqueous medium, highlighting the eco-friendly nature of this process. nih.gov

The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a one-pot multicomponent cyclocondensation under ultrasound irradiation, further demonstrating the versatility of this technique. preprints.org In some cases, the combination of ultrasound with other green chemistry principles, such as the use of water as a solvent and the absence of a catalyst, has led to highly efficient and environmentally benign synthetic protocols for isoxazole derivatives. bohrium.comnih.gov For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without any catalyst, featuring an easy work-up, mild reaction conditions, high yields, and shorter reaction times. nih.gov

The benefits of ultrasound-assisted synthesis, including reduced reaction times, increased yields, and adherence to green chemistry principles, make it a compelling alternative to conventional methods for the synthesis of this compound and a wide array of related compounds. elifesciences.orgpreprints.org

Table 2: Examples of Ultrasound-Assisted Synthesis of Isoxazole Derivatives

ProductCatalyst/SolventReaction TimeYield (%)Reference
3-Methyl-4-arylmethylene isoxazole-5(4H)-onesImidazole/Aqueous MediaNot SpecifiedHigh
3,5-Disubstituted isoxazolesCAN/Aqueous MediaShortNot Specified nih.gov
3-Alkyl-5-aryl isoxazolesNone/Not SpecifiedShortHigh nih.gov
5-ArylisoxazolesNone/Not Specified30-45 min84-96 acs.org

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. nih.govbeilstein-journals.orgsci-hub.se These benefits include enhanced safety, improved reaction control, higher yields, and the potential for straightforward scalability. nih.govbeilstein-journals.orgresearchgate.net The application of flow chemistry to the synthesis of isoxazoles, including potentially this compound, presents a promising avenue for efficient and continuous production.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. nih.govorganic-chemistry.org The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in a batch reactor. researchgate.net

Several studies have demonstrated the successful application of flow chemistry to the synthesis of isoxazole derivatives. For instance, an efficient method for the synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles was developed using continuous-flow microwave-heated microreactors. thieme-connect.com This approach highlighted the beneficial effects of the continuous-flow regime, particularly for less reactive starting materials. thieme-connect.com Another example involves the synthesis of isoxazoles from β-chlorovinyl ketones in a continuous flow system, which allows for the safe handling of potentially explosive azide (B81097) intermediates and rapid conversion from batch to flow conditions. acs.org

The scalability of flow chemistry processes has also been demonstrated. For example, the continuous flow synthesis of aziridines via the Baldwin rearrangement of isoxazolines was successfully scaled up to produce multigram quantities of the product. nih.gov Similarly, the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles has been achieved under flow conditions, with a scale-up experiment demonstrating a high throughput. rsc.org These examples underscore the potential of flow chemistry for the continuous and efficient production of this compound and its analogues, paving the way for more sustainable and scalable manufacturing processes.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. oiccpress.comabap.co.innih.gov This approach focuses on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. mdpi.comabap.co.in The synthesis of this compound and its analogues can significantly benefit from the application of these principles.

Several green synthetic methodologies have been reported for the preparation of isoxazole derivatives. One-pot multicomponent reactions (MCRs) are inherently green as they often involve high atom economy and reduce the number of synthetic steps and purification stages. bohrium.comoiccpress.com The use of environmentally benign solvents, such as water or bio-renewable deep eutectic solvents (DES), further enhances the green credentials of these reactions. nih.govcore.ac.uk For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in an aqueous gluconic acid solution, which acts as both the reaction medium and a biodegradable catalyst. oiccpress.com Similarly, the use of recyclable catalysts, such as amine-functionalized cellulose (B213188) in water, provides a sustainable approach to the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com

Advanced synthetic techniques like microwave and ultrasound irradiation also align with green chemistry principles by reducing reaction times and energy consumption. abap.co.inpreprints.org Microwave-assisted synthesis often leads to cleaner reactions with higher yields, minimizing the need for extensive purification. abap.co.innih.gov Ultrasound-assisted synthesis can be performed in aqueous media, avoiding the use of hazardous organic solvents. nih.gov

The development of catalyst-free reactions is another important aspect of green synthesis. For instance, a catalyst-free protocol for the one-pot, multi-component synthesis of methyleneisoxazole-5(4H)-ones under ultrasound irradiation in ethanol (B145695) has been reported, offering benefits such as rapid reaction times and an easy workup process. bohrium.com

By incorporating these green chemistry principles into the synthetic design, the production of this compound and its analogues can be made more environmentally friendly and economically viable.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. preprints.org Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard by conducting the reaction without any solvent. preprints.org This approach not only minimizes waste but can also lead to shorter reaction times, higher yields, and simpler purification procedures.

While specific examples of solvent-free synthesis for this compound are not explicitly detailed in the provided context, the principles have been successfully applied to the synthesis of related isoxazole analogues. For instance, a one-pot, three-component synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones has been reported under solvent-free conditions using microwave irradiation in the presence of potassium bromide as a catalyst. bohrium.com

The synergistic combination of solvent-free conditions with other green technologies like microwave or ultrasound irradiation can further enhance the efficiency and environmental friendliness of the synthesis. preprints.org For example, an ultrasound-assisted, solvent-free method for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been developed using a reusable clay catalyst (SnII-Mont K10). preprints.org This method eliminates the need for organic solvents, reduces energy consumption, and allows for catalyst recycling. preprints.org

The exploration of solvent-free reaction conditions for the synthesis of this compound represents a promising area for future research, with the potential to develop highly efficient and sustainable synthetic protocols.

Biocatalysis in Isoxazole Ring Formation

The formation of the isoxazole ring, a critical step in the synthesis of this compound, can be approached through various methods, including biocatalysis. While traditional chemical syntheses are prevalent, the use of enzymes as catalysts offers a green and efficient alternative, often providing high selectivity under mild reaction conditions.

One notable biocatalytic approach involves the use of lipases. Research has demonstrated the efficacy of lipase (B570770) in catalyzing the one-pot, multicomponent synthesis of 3-methyl-4-(hetero)arylmethyleneisoxazole-5(4H)-ones. In this environmentally benign method, an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride react at room temperature in water as a solvent. The use of lipase as a biocatalyst in this context presents several advantages, including short reaction times, excellent product yields, a straightforward work-up procedure, and the ability to tolerate a wide range of substrates. Furthermore, the lipase catalyst can be recovered and reused for several cycles without a significant loss of its catalytic activity.

The proposed mechanism for this lipase-catalyzed reaction involves the activation of the reactants by the enzyme. The unsaturated alkene formed from the initial condensation reacts with hydroxylamine to generate a ketoxime. The carbonyl of the ester component then chelates with an imidazolinium ion within the enzyme's active site, which facilitates the subsequent cyclization to form the isoxazole ring. The hydroxyl group of the oxime then reacts with the imidazolinium of the enzyme to regenerate the catalyst. This methodology, while demonstrated for isoxazol-5(4H)-ones, provides a foundational proof-of-concept for extending the use of versatile biocatalysts like lipases to the synthesis of other isoxazole derivatives, including 3,5-disubstituted isoxazoles such as this compound.

Another chemoenzymatic strategy involves the lipase-catalyzed kinetic resolution of racemic α-hydroxynitrones followed by an intramolecular 1,3-dipolar cycloaddition. This domino reaction has been successfully employed to produce optically active tetrahydrofuro[3,4-c]isoxazole derivatives with high enantiomeric excess. acs.orgcore.ac.uk This highlights the potential of enzymes to control stereochemistry in the synthesis of complex isoxazole-containing molecules.

CatalystReactantsProduct TypeKey Advantages
LipaseAldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride3-Methyl-4-(hetero)arylmethyleneisoxazole-5(4H)-onesEnvironmentally benign, reusable catalyst, high yields, mild conditions
Candida antarctica lipase, fraction B (CAL-B)Racemic α-hydroxynitronesOptically active tetrahydrofuro[3,4-c]isoxazolesHigh enantioselectivity, domino reaction

Derivatization and Functionalization Strategies for Structural Modification

Once the core this compound scaffold is synthesized, further structural modifications are often necessary to modulate its physicochemical properties and biological activity. These derivatizations can be targeted at either the methyl group on the isoxazole ring or the pyridine moiety.

Chemical Modification at the Methyl Group (C-5 of Isoxazole)

The methyl group at the C-5 position of the isoxazole ring is a key site for chemical modification. The protons of this methyl group are activated and can be removed by a strong base, allowing for regioselective substitution with various electrophiles. Studies on 3,5-dimethylisoxazoles have shown that the C-5 methyl group is significantly more acidic than the C-3 methyl group, with an H-D exchange rate that is 280 times larger. beilstein-journals.org This inherent reactivity allows for selective functionalization at the C-5 position.

Alkylation is a common modification. Treatment of 3,5-dimethylisoxazole (B1293586) with sodium amide in liquid ammonia, followed by the addition of an alkyl halide, results in exclusive alkylation at the C-5 methyl group. beilstein-journals.org By controlling the stoichiometry of the reagents, single or multiple alkylations can be achieved. For instance, using two molar equivalents of sodium amide and methyl iodide leads to the formation of a 5-isopropyl-3-methylisoxazole. beilstein-journals.org

This C-5 methyl group can also react with a variety of other electrophiles in the presence of a base, including:

Carbonyl compounds: Condensation with aromatic aldehydes is highly regioselective, yielding 5-styrylisoxazole derivatives. beilstein-journals.org

Nitriles and Schiff bases: These compounds can also react at the C-5 methyl position to introduce more complex side chains. beilstein-journals.org

A palladium-catalyzed acetoxylation of the primary γ-C(sp3)-H bonds has been achieved using a 5-methylisoxazole-3-carboxamide (B1215236) as a directing group. rsc.orgacs.org This demonstrates a more advanced strategy for the functionalization of alkyl chains attached to the C-5 position, which could be adapted for the methyl group itself.

Reaction TypeReagentsProductReference
AlkylationNaNH₂, Alkyl halide5-Alkyl-3-methylisoxazole derivative beilstein-journals.org
CondensationAromatic aldehyde, base5-Styryl-3-methylisoxazole derivative beilstein-journals.org
C-H AcetoxylationPd(OAc)₂, oxidant, directing groupγ-acetoxylated amino acids rsc.orgacs.org

Chemical Modification at the Pyridine Ring (C-3 of Isoxazole)

The pyridine ring at the C-3 position of the isoxazole offers another handle for derivatization. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution than benzene (B151609). beilstein-journals.org However, functionalization is still achievable through various strategies.

Electrophilic substitution, such as nitration and sulfonation, on an unsubstituted pyridine ring is often challenging and requires harsh conditions. beilstein-journals.org For a substituted pyridine like the one in our target molecule, the existing isoxazole group will influence the position of any incoming electrophile.

A more common approach for modifying the pyridine ring is through nucleophilic substitution or metal-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org For instance, if a suitable leaving group (e.g., a halogen) is present on the pyridine ring, it can be displaced by a variety of nucleophiles. A study on the synthesis of isoxazolo[4,5-b]pyridines demonstrated an efficient method starting from readily available 2-chloro-3-nitropyridines, where the key step is an intramolecular nucleophilic substitution of the nitro group. nih.gov This highlights the utility of pre-functionalized pyridines in building more complex systems.

In the context of 3-pyridyl isoxazoles, an effective synthesis has been reported via a 1,3-dipolar cycloaddition using ZnCl₂ as a catalyst. This method was used to prepare a (2-aminopyridin-3-yl)isoxazole derivative, indicating that functionalities can be introduced on the pyridine ring prior to the isoxazole formation. mdpi.com

Furthermore, direct C-H functionalization of the pyridine ring is a powerful modern technique. While specific examples for this compound are not detailed in the searched literature, general methods for the C-H arylation of heterocycles, including pyridines, have been developed using catalysts like gold.

Modification StrategyDescriptionPotential Application
Electrophilic SubstitutionIntroduction of groups like nitro (-NO₂) or sulfonic acid (-SO₃H). Generally requires harsh conditions for pyridine.Introduction of electron-withdrawing groups.
Nucleophilic SubstitutionDisplacement of a leaving group (e.g., halogen) on the pyridine ring by a nucleophile.Introduction of a wide variety of functional groups. nih.gov
Cross-Coupling ReactionsPalladium- or copper-catalyzed reactions to form C-C or C-N bonds (e.g., Suzuki, Buchwald-Hartwig).Arylation or amination of the pyridine ring.
C-H FunctionalizationDirect conversion of a C-H bond on the pyridine ring to a C-C or C-X bond.Efficient and atom-economical derivatization.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of diverse functional groups onto the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. These studies help in identifying the key structural features required for a desired biological activity and in optimizing lead compounds. acs.org

SAR studies on various isoxazole-containing compounds have revealed the importance of substituents at all positions of the isoxazole ring, as well as on the appended aromatic or heteroaromatic rings. For example, in a series of trisubstituted isoxazoles acting as allosteric ligands, it was found that a hydrogen bond-donating N-heterocycle at the C-5 position significantly increased potency through polar interactions with the target protein. acs.org This highlights the potential benefit of replacing the C-5 methyl group with other functionalities like pyrrole (B145914) or pyrazole.

In another study on pyridine carboxamide inhibitors, the replacement of a 5-methylisoxazole (B1293550) with a 3-methylisoxazole (B1582632) resulted in a significant drop in activity, underscoring the importance of the substitution pattern on the isoxazole ring. tandfonline.com

Functional groups can be introduced to explore various interactions with a biological target:

Hydrogen bond donors/acceptors: Groups like amides, alcohols, amines, and N-heterocycles can be introduced to form hydrogen bonds. The synthesis of isoxazole-3-carboxamides is a common strategy in this regard.

Lipophilic groups: Alkyl and aryl groups can be introduced to probe lipophilic pockets in a binding site. The regioselective alkylation of the C-5 methyl group is one way to achieve this. beilstein-journals.org

Electron-donating/withdrawing groups: Halogens, trifluoromethyl, or methoxy (B1213986) groups can be introduced on the pyridine ring to modulate its electronic properties and, consequently, its binding affinity or metabolic stability. nih.gov

Chiral centers: The introduction of chiral scaffolds, for instance at the C-5 position, can lead to stereospecific interactions with the target, potentially improving potency and selectivity.

The synthesis of libraries of analogues with systematic variations at the C-5 methyl group and the C-3 pyridine ring allows for a comprehensive exploration of the chemical space around the core scaffold, ultimately leading to the identification of compounds with optimized properties.

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3 Pyridin 3 Yl Isoxazole

Ring-Opening and Rearrangement Reactions

The isoxazole (B147169) ring is susceptible to cleavage and rearrangement under various conditions, including thermal, photochemical, and catalytic activation. These transformations often lead to the formation of other heterocyclic systems or open-chain compounds, providing valuable synthetic pathways.

Boulton–Katritzky Rearrangements

The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-acylamino- or 3-arylsulfonylimino-isoxazoles and related systems, leading to the formation of a new heterocyclic ring. While direct studies on 5-Methyl-3-(pyridin-3-yl)isoxazole are not prevalent, the rearrangement has been observed in related fused isoxazole systems, such as isoxazolo[4,5-b]pyridines. For instance, a base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been shown to yield 3-hydroxy-2-(2-aryl Current time information in Durgapur, IN.evitachem.comrsc.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation proceeds through the formation of an intermediate which then undergoes ring opening and recyclization. beilstein-journals.org The propensity for this rearrangement is dependent on the substituents, with electron-withdrawing groups on the arylhydrazone moiety sometimes inhibiting the reaction. beilstein-journals.org

Thermal and Photochemical Rearrangements

Isoxazoles, particularly 3,5-disubstituted derivatives like this compound, undergo complex rearrangements upon thermal or photochemical stimulation. Flash pyrolysis of 3,5-diphenylisoxazole, for example, results in the formation of 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products, alongside minor products like 2,3-diphenyl-2H-azirine. rsc.org The photochemical behavior of 3,5-disubstituted isoxazoles can also lead to isomerization and solvent incorporation, yielding open-chain compounds. researchgate.net The specific products and their ratios are highly dependent on the substituents and the reaction conditions. The photochemistry of isoxazole itself upon UV irradiation can lead to a variety of isomers, including 2-formyl-2H-azirine and 3-formylketenimine. researchgate.net

Acid- and Base-Catalyzed Transformations

The isoxazole ring can be sensitive to both acidic and basic conditions, which can catalyze ring-opening or rearrangement reactions. Base-promoted transformations have been observed in isoxazolo[4,5-b]pyridines, leading to decarbonylation and isoxazole ring opening. beilstein-journals.org In some cases, the presence of a base is crucial for promoting rearrangements like the Boulton–Katritzky reaction. beilstein-journals.org Acid-catalyzed hydrolysis of amide functionalities attached to a heterocyclic system containing an isoxazole can occur, though the stability of the isoxazole ring itself under these conditions can vary. evitachem.com The synthesis of isoxazoles is often carried out under acidic or basic catalysis, highlighting the role of these conditions in isoxazole chemistry. researchgate.netias.ac.in

Electrophilic and Nucleophilic Substitution Pathways on the Core Structure

The isoxazole ring is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The C4 position of the isoxazole ring is the most common site for electrophilic substitution. A highly efficient method for the synthesis of 4-iodoisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.gov These 4-iodoisoxazoles are versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the C4 position. nih.gov

Nucleophilic substitution reactions can occur on the pyridine (B92270) ring of this compound, particularly if activating groups are present. Generally, nucleophilic attack on the isoxazole ring itself is less common unless the ring is activated by strong electron-withdrawing groups or is part of a fused system. The introduction of nitro groups into an isoxazolo[4,3-b]pyridine (B63319) system, for example, significantly increases its electrophilicity, making it susceptible to attack by weak C-nucleophiles. nih.gov

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of isoxazoles can lead to a variety of products, depending on the reagents and reaction conditions. The isoxazole ring can be reductively cleaved. For instance, catalytic hydrogenation of an isoxazole derivative can lead to the formation of a Z-enaminone through a domino process involving deoxygenation and subsequent reductive opening of the isoxazole ring. mdpi.com

The oxidation of isoxazole derivatives can also be achieved. While direct oxidation of the this compound core is not extensively documented, related heterocyclic systems can undergo oxidation. For example, oxazolines can be oxidized to oxazoles under heterogeneous conditions. rsc.org The pyridine ring of the title compound could potentially be oxidized to an N-oxide.

Metal-Mediated and Organocatalytic Transformations

Metal catalysis plays a crucial role in both the synthesis and functionalization of isoxazoles. Transition metals like palladium, copper, gold, and iron are commonly used. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions on halo-substituted isoxazoles are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, 4-iodo-5-methyl-3-phenylisoxazole (B1305843) readily participates in Heck and Sonogashira reactions. nih.gov Metal-catalyzed cyclization reactions are also a primary method for constructing the isoxazole ring itself. nih.gov

Organocatalysis has emerged as a valuable, metal-free approach for the synthesis of isoxazole derivatives. researchgate.netrsc.org Catalysts such as 4-(dimethylamino)pyridine (DMAP) and various organic acids have been employed in the multi-component synthesis of isoxazol-5(4H)-ones. researchgate.netresearchgate.netacs.org These methods offer advantages in terms of cost, toxicity, and sustainability. While many of these applications focus on the synthesis of the isoxazole ring, the principles of organocatalysis could potentially be applied to the transformation of pre-existing isoxazoles like this compound.

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity in chemical reactions is a critical aspect of organic synthesis, determining the formation of a specific product isomer over others. For this compound, selectivity can be manifested in several ways: chemoselectivity (which functional group reacts), regioselectivity (where on a functional group the reaction occurs), and stereoselectivity (the spatial arrangement of the newly formed bonds).

Chemoselectivity

The compound possesses three main reactive sites: the isoxazole ring, the pyridine ring, and the C5-methyl group. The reaction conditions employed will dictate which of these sites is preferentially transformed.

Pyridine Nitrogen vs. Isoxazole Nitrogen: The nitrogen atom of the pyridine ring is more basic and nucleophilic than the nitrogen of the isoxazole ring. Therefore, reactions involving electrophiles such as protonation, alkylation, or oxidation are expected to occur chemoselectively at the pyridine nitrogen.

Ring Hydrogenation: Catalytic hydrogenation presents a significant chemoselectivity challenge. The isoxazole N-O bond is susceptible to reductive cleavage, which can lead to the formation of an enaminone. Concurrently, the pyridine ring can be reduced to a piperidine (B6355638) ring. The outcome is highly dependent on the catalyst and reaction conditions. Typically, palladium- or platinum-based catalysts may favor pyridine ring reduction, while catalysts like Raney nickel are often used for isoxazole ring cleavage.

Regioselectivity

Regioselectivity is determined by the electronic properties and steric hindrance of the different positions on the aromatic rings.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The isoxazole substituent at the 3-position of the pyridine ring acts as a deactivating group, further reducing the ring's reactivity. Any substitution would be directed away from the electron-withdrawing nitrogen and isoxazole group, likely favoring the C5 position of the pyridine ring, which is meta to the isoxazole substituent. The isoxazole ring itself is also generally unreactive toward electrophilic substitution, with the C4 position being the most likely site if a reaction were forced, though ring opening is a more common outcome.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C2, C4, C6). In 3-substituted pyridines, the C2 and C6 positions are the most probable sites for nucleophilic attack. The presence of the isoxazole substituent would influence the reactivity of these positions.

Cycloaddition Reactions: Isoxazoles can participate as dienes in inverse electron-demand hetero-Diels-Alder reactions. Research on related isoxazoles shows that their reaction with electron-rich dienophiles like enamines is highly regioselective. rsc.orgrsc.org The reaction of 5-methyl-3-substituted isoxazoles with enamines consistently yields a single regioisomer of the resulting pyridine product, where the R5 substituent of the original isoxazole (the methyl group) is located adjacent to the new pyridine nitrogen. rsc.orgrsc.org This is a predictable transformation for converting the isoxazole core into a different heterocyclic system.

Table 1: Regioselectivity in Reactions of Isoxazole Systems

Reaction TypeReagentsSubstrateProduct(s)RegioselectivityReference(s)
Hetero-Diels-AlderEnamine, TiCl₄(THF)₂, Ti powder3,5-Disubstituted IsoxazoleSubstituted PyridineHighly regioselective; the 5-substituent of the isoxazole becomes adjacent to the pyridine nitrogen. rsc.orgrsc.org
1,3-Dipolar CycloadditionNitrile Oxidesβ-Isoxazolyl Enamines4-IsoxazolylisoxazolesThe reaction proceeds regioselectively to form the 4-substituted isoxazole as the sole isomer. beilstein-journals.org
Annulationα,β-Unsaturated Ketones5-Amino-3-methylisoxazoleIsoxazolo[5,4-b]pyridinesRegioselective formation of the fused pyridine ring. nih.gov
Synthesis from DicarbonylsHydroxylamine (B1172632)1-Aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one5-Aryl-3-(phenylsulfonylmethyl)isoxazoleHighly regioselective, controlled by the position of nucleophilic attack on the dicarbonyl precursor. psu.edu

Stereoselectivity

Stereoselectivity becomes relevant in reactions that create new chiral centers. For this compound, which is achiral, stereoselectivity would be a factor in the following hypothetical scenarios:

Reduction of the Isoxazole Ring: Partial reduction of the isoxazole ring could generate a 4,5-dihydroisoxazole (isoxazoline) derivative. This would create two new stereocenters at the C4 and C5 positions. Studies on related systems have shown that the reaction of enamines with nitrile oxides can proceed with high stereoselectivity to form trans-isoxazolines as the major or exclusive products. beilstein-journals.org The relative stereochemistry is controlled by the geometry of the enamine and the mechanism of the cycloaddition.

Asymmetric Hydrogenation: The use of a chiral catalyst for the hydrogenation of the pyridine ring could, in principle, lead to the enantioselective formation of a chiral piperidine derivative. However, no such studies have been reported for this specific molecule.

Table 2: Stereoselectivity in Reactions Leading to Isoxazole Derivatives

Reaction TypeReagentsSubstrateProduct(s)StereoselectivityReference(s)
CycloadditionAryl/Cyclohexylhydroxamoyl Chlorides(E)-β-Imidazol-4-yl Enaminestrans-4,5-DihydroisoxazolinesIntermediate isoxazolines are isolated as the trans isomers. beilstein-journals.org
Triple Cascade ReactionN-Alkylmaleimides, Copper CatalystAllylic Alcohols, HydroxylamineBicyclic IsoxazolidinesHigh trans-diastereocontrol in the formation of the fused isoxazolidine (B1194047) ring system. pkusz.edu.cn

Computational and Theoretical Chemistry of 5 Methyl 3 Pyridin 3 Yl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methyl-3-(pyridin-3-yl)isoxazole. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, geometry, and reactivity.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. iucr.orgscience.gov

For isoxazole (B147169) derivatives, the HOMO and LUMO are often localized across the entire molecule. iucr.org In a study of a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO and LUMO energies were -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. iucr.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov The HOMO-LUMO gap can also be used to calculate various chemical reactivity descriptors. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Isoxazole Derivative iucr.org

ParameterValue (eV)
HOMO Energy-5.8170
LUMO Energy-0.8904
HOMO-LUMO Gap4.9266

Note: Data is for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, a structurally related compound.

Molecular Geometry Optimization and Conformation Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net Geometry optimization calculations, typically using methods like DFT with basis sets such as B3LYP/6-31G(d,p), help in finding the lowest energy conformation of the molecule. asianpubs.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to validate the computed structure. nih.govresearchgate.net For example, in a study of a sulfonamide Schiff base containing an isoxazole ring, the theoretical ¹H NMR chemical shifts for the methyl group on the isoxazole ring were found to be consistent with experimental values. nih.gov Similarly, calculated vibrational frequencies for C=N and C-O stretching in isoxazole derivatives have shown good agreement with experimental FT-IR data. nih.govsemanticscholar.org Discrepancies between calculated and experimental values can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, while experiments are conducted on bulk samples in a solid or solution phase. nih.gov

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Isoxazole-Containing Compounds

Spectroscopic DataExperimental ValueTheoretical ValueReference
¹H NMR (isoxazole-CH₃)2.30 ppm2.39 ppm nih.gov
FT-IR (C=N stretch)1605 cm⁻¹1637 cm⁻¹ nih.gov
FT-IR (C-O stretch)1240 cm⁻¹1250 cm⁻¹ nih.gov

Note: Data is for a sulfonamide Schiff base containing a 5-methylisoxazole (B1293550) moiety.

Reactivity Indices and Fukui Functions

Reactivity indices, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. nih.gov Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. nih.gov Molecules with a lower energy gap and higher softness are generally more reactive and polarizable. nih.gov

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. jmaterenvironsci.comresearchgate.net By analyzing the condensed Fukui functions, it is possible to pinpoint specific atoms or functional groups that are likely to participate in chemical reactions. jmaterenvironsci.com For instance, in isoxazole derivatives, the nitrogen atom is often identified as a key site for interaction. core.ac.uk

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are invaluable for predicting how this compound might interact with biological macromolecules, such as proteins.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comajchem-a.com This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

Studies on various isoxazole derivatives have demonstrated their potential to bind to different biological targets. For example, isoxazole compounds have been docked into the active sites of proteins implicated in cancer and viral infections. asianpubs.orgrsc.org The docking process involves generating multiple possible binding poses and scoring them based on their binding affinity. mdpi.com The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity. mdpi.comajchem-a.com For instance, the isoxazole ring itself can participate in hydrogen bonding and π-π stacking interactions with amino acid residues in the receptor's binding pocket. nih.gov

Investigation of Biological Interactions and Molecular Mechanisms of 5 Methyl 3 Pyridin 3 Yl Isoxazole Pre Clinical, in Vitro/in Silico Focus

Identification and Characterization of Molecular Targets

The biological profile of a compound is defined by its interactions with specific molecular targets. For 5-Methyl-3-(pyridin-3-yl)isoxazole, potential targets can be inferred from research on analogous structures containing isoxazole (B147169), pyridine (B92270), or both.

Enzyme Inhibition Studies (e.g., LOX, COX-1/2, Carbonic Anhydrase, Cytochrome P450 Enzymes, Aminopeptidase)

The isoxazole scaffold is a common feature in many enzyme inhibitors. evitachem.com Investigations into various isoxazole derivatives have revealed inhibitory activity against several key enzyme families.

Lipoxygenase (LOX) and Cyclooxygenase (COX): The metabolism of arachidonic acid by LOX and COX enzymes is a significant factor in inflammation and carcinogenesis. researchgate.net Consequently, inhibitors of these enzymes are of major therapeutic interest. researchgate.net Studies have shown that various 3,5-disubstituted isoxazole derivatives can inhibit LOX and COX-2. researchgate.netnih.gov For instance, coumarin-isoxazole-pyridine hybrids have been synthesized and tested for LOX inhibition, with some compounds showing potent activity. mdpi.compreprints.org While data for this compound is not available, the inhibitory potential of its structural relatives suggests this as a possible area of activity.

Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of CO2. unipi.it Sulfonamide-containing compounds are the principal class of CA inhibitors. Research on N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives revealed weak to modest inhibitory potential against human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. nih.gov Although this compound is not a sulfonamide, the presence of the isoxazole and pyridine rings, which feature in other CA inhibitors, suggests that it could be explored as a scaffold for developing such inhibitors. nih.govmdpi.com

Compound TypeTarget EnzymeInhibition Constant (Ki)Reference
N-(5-methyl-isoxazol-3-yl)-4-(3-phenylureido) benzenesulfonamide (B165840) (Derivative)hCA I73.7 µM nih.gov
N-(5-methyl-isoxazol-3-yl)-4-(3-phenylureido) benzenesulfonamide (Derivative)hCA VII85.8 µM nih.gov
N-(5-methyl-isoxazol-3-yl)-4-(3-(4-chlorophenyl)ureido) benzenesulfonamide (Derivative)hCA II87.8 µM nih.gov

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are critical for the metabolism of a majority of small-molecule drugs. nih.gov A series of 3-heteroaromatic analogues of nicotine, where the N-methylpyrrolidine ring was replaced with moieties including isoxazole, were synthesized to probe for selective inhibition of human CYP2A6. acs.org These studies found that 3-pyridyl compounds were potent and often reversible inhibitors of CYP2A6. acs.org

Aminopeptidase: Currently, there is no publicly available research data regarding the inhibitory activity of this compound or its close analogues against aminopeptidases.

Understanding the kinetics and binding interactions is crucial for characterizing enzyme inhibition. For the 3-pyridyl heteroaromatic CYP2A6 inhibitors, X-ray crystal structures revealed specific binding interactions within the enzyme's active site. The pyridyl nitrogen was positioned to accept a hydrogen bond from the Asn297 residue, and the inhibitors also made aromatic-aromatic interactions with protein side chains. acs.org The majority of these inhibitors displayed type II difference spectra, which is indicative of a coordinate covalent bond forming between a nitrogen atom on the inhibitor and the heme iron of the cytochrome P450 enzyme. acs.org

In silico molecular docking studies on other isoxazole derivatives targeting COX-1 and COX-2 have also suggested that these compounds bind to the catalytic domain of the enzymes with high affinity. researchgate.net For transglutaminases, certain dihydroisoxazole (B8533529) derivatives have been shown to act as irreversible inhibitors by forming a stable acyl-enzyme intermediate. acs.org

The mechanism of inhibition can be either reversible or irreversible. The 3-heteroaromatic pyridine inhibitors of CYP2A6 were found to be mostly reversible inhibitors. acs.org This implies that they bind to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity. In contrast, some isoxazole-based compounds, particularly those designed as mechanism-based inactivators or those with highly reactive functionalities like the dihydroisoxazole ring, can act as irreversible inhibitors. acs.orgacs.org For this compound itself, the specific mechanism of inhibition against any potential enzyme targets has not been experimentally determined.

Receptor Binding Profiling and Affinity Determination

Beyond enzymes, isoxazole-containing molecules have been shown to bind to various receptors. For example, a series of trisubstituted isoxazoles were identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases. acs.org Co-crystal structures showed these compounds binding to an allosteric site located between helices 3, 4, 11, and 12 of the receptor. acs.org The isoxazole core served as a central scaffold, with substituents at the C-3, C-4, and C-5 positions making specific contacts within the binding pocket. acs.org While no receptor binding studies have been published for this compound, the findings for related isoxazoles highlight the potential for this scaffold to engage in specific interactions with nuclear receptors and other receptor classes.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Structurally related compounds have shown activity in this area. For instance, a derivative, 5-methyl-3-phenylisoxazole-4-carboxamide, was identified as an inhibitor of the GATA4 and NKX2-5 PPI, which is essential for heart development. core.ac.uk Structure-activity relationship studies of these isoxazole-based inhibitors revealed that the nitrogen atom of the isoxazole ring is a critical hydrogen-bond acceptor. core.ac.uk This suggests that the this compound scaffold could potentially be adapted to modulate specific PPIs, with the isoxazole nitrogen playing a key role in the binding interaction.

Elucidation of Cellular and Subcellular Mechanisms

The engagement of molecular targets ultimately leads to cellular responses. While specific studies on the cellular effects of this compound are lacking, research on analogous compounds provides insight into potential downstream mechanisms. For example, certain 5-(thiophen-2-yl)isoxazole derivatives have been shown to induce apoptosis in human breast cancer cell lines. rsc.org Other isoxazole-based compounds have demonstrated the ability to inhibit DNA synthesis in carcinogenic cells. researchgate.net These findings indicate that isoxazole derivatives can trigger programmed cell death pathways and interfere with cell proliferation, likely as a consequence of upstream enzyme inhibition or receptor modulation. Further investigation would be required to determine if this compound elicits similar cellular or subcellular effects.

Modulation of Specific Intracellular Signaling Pathways (e.g., Kinases, Phosphatases, Gene Expression in vitro)

While direct studies on this compound's effect on intracellular signaling are limited, research on structurally related isoxazole compounds provides insights into potential mechanisms. Isoxazole derivatives have been identified as modulators of various signaling pathways, often acting as kinase inhibitors. bibliotekanauki.plnih.gov For instance, certain isoxazole-based compounds have shown inhibitory activity against protein kinase CK1δ, a serine/threonine-specific kinase involved in critical cellular processes. mdpi.com The inhibitory potential is influenced by the substituents on the isoxazole ring. mdpi.com

Furthermore, isoxazole derivatives can influence gene expression. Studies on other isoxazole-containing molecules have demonstrated the ability to modulate the expression of genes involved in inflammation and immune responses, such as cytokines. mdpi.comnih.gov For example, some isoxazole compounds have been shown to upregulate the expression of fractalkine (CX3CL1) and IL-17F, while downregulating IL-10. mdpi.com Another study on isoxazolyl steroids showed a tendency to decrease the mRNA expression of genes in the Sonic Hedgehog pathway, like Ptch1, Smo, and Gli1, in A549 lung cancer cells, although the changes were not statistically significant. nih.gov

The functional impact of isoxazole derivatives on gene expression has also been observed in the context of the retinoic-acid-receptor-related orphan receptor γt (RORγt). Specific trisubstituted isoxazoles have been shown to reduce IL-17a mRNA levels in EL4 cells, indicating a potential role in modulating immune-related pathways. acs.org

Table 1: Examples of Isoxazole Derivatives and Their Effects on Signaling Pathways

Compound ClassTarget/PathwayObserved Effect (in vitro)
Isoxazole-based compoundsProtein Kinase CK1δNanomolar inhibition. mdpi.com
Isoxazolyl steroidsSonic Hedgehog Pathway (Ptch1, Smo, Gli1)Tendency to decrease mRNA expression. nih.gov
Trisubstituted isoxazolesRORγt / IL-17aReduction of IL-17a mRNA levels. acs.org
Isoxazole derivativesCytokine ExpressionUpregulation of CX3CL1 and IL-17F; downregulation of IL-10. mdpi.com

Investigation of Autophagy and Apoptosis Pathways at a Molecular Level in vitro

The involvement of isoxazole derivatives in programmed cell death, including apoptosis and autophagy, has been documented for various analogues.

Apoptosis: Several studies have demonstrated the pro-apoptotic effects of isoxazole-containing compounds in cancer cell lines. For example, certain vicinal diaryl-substituted isoxazoles induce apoptotic morphological changes, such as the formation of apoptotic bodies, in hepatocellular carcinoma and breast cancer cells. acs.orgresearchgate.net The mechanism often involves the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. acs.org Similarly, isoxazolyl steroids have been shown to significantly increase the percentage of apoptotic cells in the A549 lung cancer cell line. nih.gov The immunosuppressive action of some isoxazole derivatives has been linked to the induction of Fas and an increase in caspase-8 expression, key components of the extrinsic apoptosis pathway. bibliotekanauki.pl

Autophagy: The role of isoxazole derivatives in autophagy, a cellular process for degrading and recycling cellular components, is also an area of investigation. While direct evidence for this compound is lacking, related compounds have been shown to modulate autophagy. nih.govgoogle.com Some small molecules can activate autophagy independently of the mTOR pathway, a central regulator of cell growth and proliferation. nih.gov The initiation of autophagy can be blocked by small molecule inhibitors of ULK1 kinase, a key protein in the autophagy pathway. google.com In some cancer cells, autophagy can act as a survival mechanism against chemotherapy, and its inhibition can enhance the efficacy of anticancer drugs. scielo.org.co Conversely, in other contexts, inducing autophagy can lead to cell death. scielo.org.co

Table 2: Effects of Isoxazole Derivatives on Apoptosis and Autophagy

Compound ClassPathwayMolecular/Cellular Observation (in vitro)Cell Lines
Vicinal diaryl-substituted isoxazolesApoptosisInduction of apoptotic bodies, PARP cleavage. acs.orgHuh7, Mahlavu, MDA-MB-231, MCF-7. acs.org
Isoxazolyl steroidsApoptosisIncreased percentage of apoptotic cells. nih.govA549. nih.gov
N-substituted hydrazide isoxazolesApoptosisInduction of Fas and elevation of caspase-8 expression. bibliotekanauki.plJurkat. bibliotekanauki.pl
Spirocyclic compounds (related scaffold)AutophagyActivation independent of mTOR pathway. nih.govNot specified. nih.gov

Pre-clinical Metabolic Stability and Biotransformation Pathways (e.g., Cytochrome P450-mediated metabolism in vitro)

The metabolic stability of a compound is a critical factor in its potential development as a therapeutic agent. In vitro assays using liver microsomes are commonly employed to assess this property. frontiersin.orgacs.org The metabolism of drugs is primarily carried out by cytochrome P450 (CYP450) enzymes, a superfamily of proteins responsible for the oxidation of a wide variety of substances. mdpi.comopenaccessgovernment.orguv.esmdpi.com

For isoxazole-containing compounds, metabolic stability can be influenced by the substituents on the ring. The pyridine ring, present in this compound, can affect metabolism. The electron-withdrawing nature of the pyridine nitrogen can suppress oxidation by CYP450 enzymes. nih.gov However, the position of the nitrogen within a heterocyclic ring can significantly impact metabolic rates. acs.org

Studies on related compounds have shown that isoxazole derivatives can exhibit a range of metabolic stabilities, from low to high clearance in human and rat hepatocytes. nih.gov For example, replacing a metabolically labile thiazole (B1198619) ring with an isoxazole ring has been shown to improve metabolic stability, which may be attributed to the isoxazole ring being less electron-rich. acs.org The biotransformation of isoxazole-containing drugs can lead to the formation of various metabolites through reactions such as hydroxylation. nih.gov

Table 3: Metabolic Profile of Related Isoxazole Compounds

Compound FeatureMetabolic ObservationSystem
Pyridine substituentCan suppress CYP450-mediated oxidation. nih.govIn silico / general knowledge. nih.gov
Isoxazole ringCan be more metabolically stable than a thiazole ring. acs.orgIn vitro microsomal assays. acs.org
Pyridine-based NCINIsGenerally low hepatic clearance. nih.govHuman and rat hepatocytes. nih.gov
Isoxazole-containing BET inhibitorsMetabolism can lead to mono-hydroxylated metabolites. nih.govHuman liver microsomes. nih.gov

Chemical Biology Applications

Development of Chemical Probes for Target Validation

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. nih.gov The development of a chemical probe is a crucial step in validating the role of a target protein in a disease process. acs.orgacs.org Isoxazole-containing compounds have been utilized as scaffolds for the development of such probes.

For example, a fragment-based approach led to the development of a chemical probe for the BET family of bromodomains, which are epigenetic reader proteins. acs.org Starting from a fragment hit containing a 3,5-dimethylisoxazole (B1293586), optimization led to a potent and selective probe. acs.org In another approach, electrophilic fragments were attached to the 5-position of an isoxazole ring to create covalent probes for a mutated bromodomain, BRD4(1)L94C. This "mutate and conjugate" strategy allows for the rapid identification of ligands for target validation in a cellular context. acs.org These probes can be further functionalized with tags, such as alkynes, for visualization and proteomic studies. acs.org

Use as Tool Compounds for Pathway Interrogation

Tool compounds are well-characterized molecules with known mechanisms of action that are used to investigate biological pathways. While specific information on this compound as a tool compound is not available, the broader class of isoxazole derivatives has been employed for this purpose.

Their ability to act as kinase inhibitors makes them valuable tools for dissecting signaling cascades. nih.govnih.gov For instance, selective inhibitors of protein kinase CK1δ can be used to probe the physiological and pathological roles of this enzyme. mdpi.com Similarly, isoxazole-based modulators of RORγt can serve as tool compounds to study the Th17 cell pathway and its role in autoimmune diseases. acs.org The development of potent and selective inhibitors of GATA4−NKX2-5 transcriptional synergy from a phenylisoxazole carboxamide hit demonstrates how these compounds can be used to explore the protein-protein interactions that regulate gene expression. core.ac.uk

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 Methyl 3 Pyridin 3 Yl Isoxazole Analogues

Design and Synthesis of Systematic Analogue Libraries for SAR Elucidation

The systematic design and synthesis of analogue libraries are fundamental to understanding the SAR of 5-Methyl-3-(pyridin-3-yl)isoxazole. This involves modifying the isoxazole (B147169) core, the pyridine (B92270) moiety, and the linker chemistry to create a diverse set of compounds for biological evaluation. core.ac.ukchemenu.comresearchgate.netrsc.org

Positional Scanning and Substituent Effects on Isoxazole Core

The isoxazole ring is a key component of many biologically active compounds, and its substitution pattern significantly influences activity. nih.gov Synthetic strategies often involve the [2+3] cycloaddition reaction of nitrile oxides with alkynes, allowing for the regioselective formation of 3,5-disubstituted isoxazoles. nih.gov

Studies on various isoxazole-containing compounds have demonstrated the importance of substituents on the isoxazole core. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, the tert-butyl group at the 5-position of the isoxazole ring was found to be important for their activity as FLT3 inhibitors. nih.gov Similarly, for a series of 2-(5-methyl-3-phenylisoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, the methyl group at the 5-position of the isoxazole was a common feature in compounds with antifungal activity. nih.gov

The position of substituents is also critical. In a study of imidazopyridine derivatives, it was found that 5-methylisoxazol-3-yl or 3-methylisoxazol-5-yl derivatives generally exhibited agonist activity at benzodiazepine (B76468) receptors, while unsubstituted isoxazolyl derivatives showed antagonist or inverse agonist activity. acs.org This highlights how a simple methyl group can dramatically alter the pharmacological profile.

Furthermore, the electronic nature of substituents on the isoxazole ring can play a significant role. In some isoxazole derivatives, electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole core were shown to enhance inhibitory activities against certain enzymes. nih.gov

Modification of the Pyridine Moiety

For example, in a series of non-peptidyl indole (B1671886) GnRH receptor antagonists, oxidation of the pyridine ring nitrogen and alkylation at the 2-position led to a compound with excellent in vitro activity and oral bioavailability. nih.gov This suggests that altering the electronics and steric bulk of the pyridine ring can be a fruitful strategy for optimization.

Furthermore, the position of the nitrogen atom within the pyridine ring and the presence of substituents can influence binding. In a study of pyridinyl-4,5-2H-isoxazole derivatives, the 3-pyridyl arrangement was a key feature of the synthesized compounds that showed potent anti-proliferative activities against various cancer cell lines. researchgate.net

Exploration of Linker Chemistry for Hybrid Molecules

Connecting the this compound scaffold to other pharmacophores via different linkers can lead to hybrid molecules with novel or improved biological activities. chemenu.comnih.gov The nature of the linker—its length, flexibility, and chemical functionality—can profoundly affect how the molecule interacts with its biological target.

In another example, a thioacetamide (B46855) linker was used to create triazolopyridine-isoxazole hybrids. This linker was found to enhance conformational flexibility, allowing for better engagement with the target receptor. The sulfur atom in the linker can also modulate the electronic properties of the molecule, potentially favoring interactions with specific amino acid residues in the active site.

Correlation of Structural Features with Biological Interaction Parameters

A critical aspect of SAR studies is to quantitatively correlate specific structural modifications with changes in biological interaction parameters, such as binding affinity (Ki) and enzyme inhibition constants (IC50). chemenu.comresearchgate.netnih.gov

Systematic modifications of the this compound scaffold have allowed for the development of quantitative structure-activity relationships (QSAR). For example, in a series of pyridinyl-4,5-2H-isoxazole derivatives, compounds with specific substitutions on the pyridine ring showed significantly lower IC50 values against breast cancer cell lines, indicating higher potency. researchgate.net

CompoundModificationTargetIC50 (µM)
Analog A Introduction of a chloro group on the pyridine ringMCF-71.9
Analog B Introduction of a methyl group on the pyridine ringMCF-71.5

Table 1: Example of SAR data for pyridinyl-4,5-2H-isoxazole derivatives showing the effect of pyridine ring modification on inhibitory concentration (IC50) against the MCF-7 breast cancer cell line. researchgate.net

In another study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a focused library of derivatives with modifications at the C-5 position of the isoxazole was synthesized. acs.org The binding affinity of these compounds was found to be highly dependent on the nature of the substituent at this position. A pyrrole (B145914) moiety at C-5 was shown to form a crucial hydrogen bond with the protein backbone, and methylation of this pyrrole led to a significant decrease in activity. acs.org

CompoundC-5 SubstituentRORγt IC50 (nM)
Analog C Pyrrole110 ± 10
Analog D Methylated Pyrrole3300 ± 300

Table 2: SAR data for trisubstituted isoxazoles showing the effect of C-5 isoxazole substituent on RORγt inhibitory activity. acs.org

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules are chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a target. researchgate.net

For isoxazole-containing compounds, the introduction of chiral centers can lead to stereoisomers with significantly different biological activities. In a study of isoxazolinyl amino alcohols, a notable stereochemical effect was observed. The (S)-configuration at the 5-position of the isoxazoline (B3343090) ring was found to be predominant in controlling molecular recognition at β-adrenergic receptors. researchgate.net The binding affinities of the (S,R)-stereoisomers were significantly higher than their (R,R)-counterparts, with Ki values differing by 30- to 100-fold at β1- and β2-subtypes. researchgate.net

This highlights that even subtle changes in the spatial orientation of a substituent can have a profound impact on binding affinity. Therefore, the synthesis and evaluation of stereochemically pure analogues are often necessary to fully understand the SAR and to identify the most active enantiomer or diastereomer.

Identification of Key Pharmacophoric Elements

Through comprehensive SAR and SMR studies, it is possible to identify the key pharmacophoric elements of this compound and its analogues. A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com

For the this compound scaffold, key pharmacophoric features likely include:

The Isoxazole Ring: This acts as a central scaffold and its nitrogen and oxygen atoms can participate in hydrogen bonding interactions. chemenu.comnih.gov The methyl group at the 5-position may provide beneficial steric interactions or improve metabolic stability.

Substituent Positions: The specific attachment points and the nature of substituents on both the isoxazole and pyridine rings are critical for defining the molecule's activity and selectivity. core.ac.ukacs.org

Pharmacophore models can be developed based on the structures of active analogues. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For example, a pharmacophore model for a series of Janus kinase (JAK) inhibitors included hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, which were crucial for their activity. mdpi.com Similarly, for this compound analogues, a well-defined pharmacophore model would be an invaluable tool for the virtual screening of compound libraries and the design of new, more potent inhibitors.

Advanced Analytical Techniques for Mechanistic Elucidation and Complex Characterization

Structural Biology Applications

Structural biology techniques provide atomic-level insights into how a compound docks within its biological target, revealing the precise interactions that govern its activity.

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules, including compound-protein complexes. By crystallizing a target protein with the bound ligand, researchers can generate a high-resolution map of the binding site. This reveals crucial details about the compound's orientation, conformation, and the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

While a co-crystal structure for 5-Methyl-3-(pyridin-3-yl)isoxazole itself is not prominently published, studies on analogous isoxazole-containing inhibitors demonstrate the power of this technique. For instance, X-ray crystallography has been used to understand how isoxazole-based inhibitors bind to protein kinase CK1δ. mdpi.com In one study, the docking of an isoxazole (B147169) lead compound into a CK1δ co-crystal structure (PDB: 3UZP) predicted that the amidopyridinyl moiety occupies the adenine (B156593) region, forming key interactions with the backbone of Leu-85, while the isoxazole ring packs between Ile-23 and Ile-148. mdpi.com Similarly, crystal structures of E. coli RNA polymerase in complex with squaramide inhibitors, which feature a dimethylisoxazole group, have been determined to elucidate their mechanism of transcription inhibition. nih.gov

Table 1: Example of X-ray Crystallography Data for an Isoxazole-Containing Compound This table is illustrative of data obtained for analogous compounds.

Parameter Description
PDB ID 3UZP
Protein Target Casein Kinase 1 Delta (CK1δ)
Ligand PF-670462 (An isoxazole-containing inhibitor)
Resolution (Å) 2.10

Cryo-Electron Microscopy (Cryo-EM) has become an indispensable tool for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. biorxiv.org This technique is particularly suited for studying membrane proteins like G protein-coupled receptors (GPCRs) or large enzymatic machinery where inhibitors like this compound might bind. biorxiv.orgnih.gov By flash-freezing the biological sample in vitreous ice, its native structure is preserved, allowing for high-resolution imaging and 3D reconstruction. mdpi.com

No specific Cryo-EM structures featuring this compound have been identified in published literature. However, the technique has been successfully applied to resolve the structures of histamine (B1213489) receptors (which, like the pyridine (B92270) moiety, are nitrogen-containing heterocycles) in complex with their ligands and G-proteins, providing deep insights into ligand recognition and signaling bias. mdpi.com Should this compound target a large protein assembly, Cryo-EM would be the premier method to elucidate its binding mode within the full biological context. biorxiv.org

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions and dynamics in a solution that closely mimics the physiological environment. Unlike crystallography, NMR does not require crystal formation and can provide unique information on ligand binding, conformational changes, and binding kinetics. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are used to map the binding interface and identify which parts of the ligand are in close contact with the protein.

While specific NMR binding studies for this compound are not detailed, the utility of NMR is evident in related research. For example, the solution NMR structure of the influenza A M2-S31N channel (PDB: 2LY0) was used as the basis for molecular docking studies of N-((5-(pyridin-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine, a derivative of the core compound. nih.gov This demonstrates how NMR-derived protein structures are critical for understanding how these ligands fit into their binding sites. nih.gov

Biophysical Characterization of Molecular Interactions

Biophysical techniques quantify the energetic and kinetic parameters of a compound's interaction with its target, providing a deeper understanding of binding affinity and mechanism.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of molecular interactions. upm.es In a single experiment, ITC directly measures the heat released or absorbed during a binding event. units.it This allows for the simultaneous determination of the binding affinity (Ka, or its inverse, the dissociation constant Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). researchgate.net From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. upm.es This profile helps to understand the driving forces behind the binding, whether it is enthalpy-driven (e.g., strong hydrogen bonds) or entropy-driven (e.g., hydrophobic interactions). rsc.org

Table 2: Representative Thermodynamic Data Obtainable from ITC This table presents hypothetical data to illustrate the parameters measured by ITC.

Parameter Symbol Definition Example Value
Stoichiometry n Number of ligand molecules binding to one protein molecule. researchgate.net 1.05
Association Constant Kₐ The equilibrium constant for the binding reaction (M⁻¹). researchgate.net 2.0 x 10⁶
Dissociation Constant Kₑ The inverse of Kₐ, representing the concentration at which half the protein is bound (μM). 0.5
Enthalpy Change ΔH The heat released (exothermic) or absorbed (endothermic) upon binding (kcal/mol). upm.es -8.5
Entropy Change TΔS The change in the system's disorder upon binding (kcal/mol). 0.8

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to measure the kinetics of molecular interactions. muni.cz In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface. A solution containing the compound of interest (analyte) is then flowed over the surface. The binding and subsequent dissociation are monitored by detecting changes in the refractive index at the surface. muni.cz This allows for the precise determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov SPR is invaluable for distinguishing between compounds that bind and dissociate quickly versus those that form a long-lasting complex. nih.gov

Table 3: Representative Kinetic and Affinity Data from SPR Analysis This table is illustrative of data obtained from SPR experiments.

Parameter Symbol Definition Example Value
Association Rate kₐ The rate at which the compound binds to the target (M⁻¹s⁻¹). muni.cz 1.5 x 10⁵
Dissociation Rate kₑ The rate at which the compound dissociates from the target (s⁻¹). muni.cz 7.5 x 10⁻³

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to macromolecules, such as proteins, and to detect subsequent conformational changes. isct.ac.jpelifesciences.org The intrinsic fluorescence of aromatic amino acids like tryptophan and tyrosine in proteins can be quenched or enhanced upon the binding of a ligand in close proximity. Alternatively, the ligand itself may be fluorescent, and its emission properties can change upon binding to a protein.

While specific studies on the interaction of this compound with proteins using fluorescence spectroscopy are not extensively documented in publicly available literature, the principles of the technique allow for a hypothetical application. Isoxazole derivatives have been noted for their fluorescent properties, which can be harnessed to study their binding to biological targets. nih.gov

In a typical experiment, the target protein would be titrated with increasing concentrations of this compound. Changes in the fluorescence emission spectrum of either the protein's intrinsic fluorophores or the ligand itself would be monitored. A shift in the emission maximum or a change in fluorescence intensity can indicate a binding event. mdpi.com These changes arise from the altered microenvironment of the fluorophore as the protein's conformation adjusts to accommodate the ligand. isct.ac.jp

Table 1: Illustrative Data from a Fluorescence Titration Experiment

[this compound] (µM)Tryptophan Fluorescence Intensity (a.u.) at 340 nmLigand Fluorescence Intensity (a.u.) at 450 nm
01000
19215
57548
106075
205090
504598

This table is illustrative and represents hypothetical data based on the principles of fluorescence spectroscopy.

Analysis of these binding isotherms allows for the determination of key binding parameters such as the binding constant (Ka) and the stoichiometry of the interaction, providing quantitative insights into the affinity between this compound and its target protein.

High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical, in vitro)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technique for the identification of metabolites in pre-clinical in vitro studies. nih.govnih.gov This powerful tool provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. nih.gov

In the context of this compound, an in vitro metabolism study would typically involve incubating the compound with liver microsomes or hepatocytes. Over time, samples are collected and analyzed by LC-HRMS. The resulting data is then processed to find new signals corresponding to potential metabolites. By comparing the accurate mass of these new peaks with the parent compound, potential metabolic transformations can be proposed.

Common metabolic pathways for a compound like this compound could include oxidation of the pyridine ring to an N-oxide, hydroxylation of the methyl group or the aromatic rings, and potential cleavage of the isoxazole ring. HRMS can differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions, a common challenge in metabolite identification. nih.gov

Table 2: Potential in vitro Metabolites of this compound Identified by HRMS

Proposed MetaboliteProposed TransformationTheoretical m/z [M+H]+Observed m/z [M+H]+Mass Error (ppm)
This compound N-oxideOxidation of pyridine nitrogen177.0664177.0662-1.1
(3-(Pyridin-3-yl)isoxazol-5-yl)methanolHydroxylation of methyl group177.0664177.06671.7
5-Methyl-3-(2-hydroxypyridin-3-yl)isoxazoleHydroxylation of pyridine ring177.0664177.0660-2.3
5-Methyl-3-(pyridin-3-yl)isoxazol-4-olHydroxylation of isoxazole ring177.0664177.06692.8

This table is illustrative and represents hypothetical data based on common metabolic pathways and the principles of HRMS. The parent compound, this compound, has a molecular formula of C9H8N2O and a monoisotopic mass of 160.0637 Da.

Advanced Chromatographic and Separation Techniques for Complex Mixtures

The purification and analysis of this compound from complex mixtures, such as reaction matrices or biological samples, necessitates the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice, offering high resolution, speed, and sensitivity.

For the separation of isoxazole derivatives, reversed-phase chromatography is commonly employed. nih.govmdpi.com This technique utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection.

Method development would involve optimizing parameters such as the column chemistry, mobile phase composition and gradient, flow rate, and column temperature to achieve baseline separation of this compound from impurities, starting materials, or metabolites. Chiral chromatography could also be employed if enantiomers of the compound or its derivatives are possible and require separation. acs.org

Table 3: Exemplar UHPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and Mass Spectrometry
Retention Time 2.8 minutes (Hypothetical)

This table provides an example of typical UHPLC conditions for the analysis of a small molecule like this compound and is for illustrative purposes.

These advanced separation techniques are indispensable for ensuring the purity of the compound for further studies and for quantifying its presence in various analytical and biological matrices.

Future Research Directions and Advanced Translational Perspectives Conceptual/pre Clinical

Integration of Multi-Omics Data for Systems-Level Understanding of Mechanisms (e.g., Proteomics, Metabolomics in vitro)

To gain a comprehensive understanding of how 5-Methyl-3-(pyridin-3-yl)isoxazole functions at a cellular level, future research will likely integrate various "omics" technologies. nih.gov This systems-level approach can uncover the complex biological networks affected by the compound.

Proteomics: In vitro studies using techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications in cells treated with this compound. rsc.org This can help pinpoint the specific proteins and pathways the compound interacts with, providing direct evidence of its molecular targets.

Metabolomics: By analyzing the complete set of small-molecule metabolites in a cell or tissue, metabolomics can reveal how the compound alters cellular metabolism. scispace.com This is particularly relevant for understanding its effects on cancer cell metabolism or its potential for drug-induced metabolic liabilities.

Integrated Multi-Omics Analysis: The true power lies in integrating data from proteomics, metabolomics, and transcriptomics. nih.gov This holistic view can create detailed models of the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects. scispace.com

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

Insights gained from mechanistic studies are crucial for the rational design of new and improved analogues of this compound. nih.govacs.org Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are a key component of this process. researchgate.netcore.ac.uk

By understanding which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability, researchers can design next-generation compounds. nih.gov For example, modifications to the pyridine (B92270) ring or the methyl group on the isoxazole (B147169) could be explored to enhance target binding or reduce off-target effects. nih.govacs.org Computational modeling and co-crystal structures can further guide these design efforts by providing a three-dimensional view of how the compound interacts with its target. acs.org

Exploration of Novel Biological Targets and Signaling Pathways

While initial research may have identified a primary target for this compound, it is possible that the compound interacts with other biological molecules and pathways. mdpi.com Future studies will likely explore these novel targets to uncover new therapeutic applications.

This can be achieved through various screening methods, including target-based assays against a panel of known enzymes or receptors, as well as phenotypic screening where the compound's effect on cell behavior is observed without a preconceived target. nih.gov Discovering new targets could expand the therapeutic potential of this chemical scaffold to other diseases. For instance, isoxazole derivatives have been investigated for their roles in modulating immune responses and their potential in treating autoimmune diseases. nih.govbibliotekanauki.pl

Development of the Compound as a Chemical Probe or Research Tool

A well-characterized small molecule with a specific biological activity can be a valuable research tool, known as a chemical probe. rsc.org this compound, or a closely related analogue, could be developed into such a tool to study the function of its biological target in health and disease.

To be an effective chemical probe, a compound should be potent, selective, and have a known mechanism of action. rsc.org Researchers might attach fluorescent tags or other labels to the molecule to visualize its distribution within cells or to isolate its binding partners. These probes are instrumental in basic biological research for dissecting complex signaling pathways.

Predictive Modeling for Absorption, Distribution, Metabolism (ADM) Properties (purely in silico or in vitro aspects)

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico and in vitro models are increasingly used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often referred to as ADM in a pre-clinical context.

In Silico Modeling: Computational tools can predict properties like solubility, permeability, and potential for metabolism by key enzymes based on the compound's chemical structure. frontiersin.orgacs.org These predictions help to prioritize compounds for synthesis and testing, saving time and resources.

In Vitro Assays: Experimental models, such as cell-based assays for permeability (e.g., Caco-2) and stability studies in liver microsomes, provide more direct evidence of a compound's ADM properties. researchgate.net For example, incubating the compound with liver microsomes can identify the major metabolites and the enzymes responsible for their formation.

Predicted ADM Property In Silico/In Vitro Method Purpose
Absorption Caco-2 permeability assayTo predict intestinal absorption.
Distribution Plasma protein binding assayTo determine the fraction of compound available to exert its effect.
Metabolism Liver microsome stability assayTo predict the rate of metabolic clearance.
Metabolism Cytochrome P450 inhibition assayTo assess the potential for drug-drug interactions.

These predictive studies are essential for designing compounds with favorable drug-like properties.

Potential for Combination Research in Pre-clinical Models

In many diseases, particularly cancer, combination therapies that target multiple pathways simultaneously can be more effective than single-agent treatments. nih.gov Pre-clinical research should explore the potential of this compound in combination with other therapeutic agents.

These studies would typically involve in vitro experiments to assess for synergistic, additive, or antagonistic effects when the compound is combined with other drugs. Promising combinations would then be tested in animal models of the disease to evaluate their enhanced efficacy and to ensure that the combination does not lead to unexpected toxicities. For example, if the compound inhibits a specific signaling pathway, combining it with a drug that targets a parallel pathway could lead to a more profound therapeutic effect.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Methyl-3-(pyridin-3-yl)isoxazole, and how can reaction efficiency be validated?

  • Methodological Answer :

  • Step 1 : Utilize 1,3-dipolar cycloaddition between pyridinyl nitrile oxides and acetylene derivatives under reflux conditions. Adjust solvent polarity (e.g., toluene or THF) to optimize regioselectivity .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Validate purity using column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Step 3 : Quantify yield gravimetrically and confirm structure via 1^1H NMR (deuterated DMSO, 400 MHz) and IR spectroscopy (KBr pellet, 400–4000 cm1^{-1}) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Step 1 : Obtain 1^1H/13^13C NMR spectra in deuterated solvents (e.g., CDCl3_3) to confirm proton environments and substituent positions. Compare with NIST spectral databases .
  • Step 2 : Perform X-ray crystallography on single crystals grown via slow evaporation (methanol/water). Analyze bond angles and dihedral angles using software like SHELXTL. For example, the pyridinyl ring and isoxazole moiety typically form a dihedral angle of 70–81°, as observed in related structures .
  • Step 3 : Validate molecular weight via high-resolution mass spectrometry (HRMS) in ESI+ mode.

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Identify critical factors (e.g., temperature, catalyst loading, solvent ratio) using a Plackett-Burman screening design.
  • Step 2 : Apply response surface methodology (RSM) with a central composite design to model nonlinear relationships. For instance, optimize reaction temperature (80–120°C) and catalyst concentration (5–15 mol%) .
  • Step 3 : Validate predictions with confirmatory runs. Use ANOVA to assess significance (p<0.05p < 0.05) and lack-of-fit tests.

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Step 2 : Simulate reaction pathways using transition state theory (Gaussian 16). Compare activation energies for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions) .
  • Step 3 : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) to refine models.

Q. How should researchers address contradictions in reported biological activities of isoxazole derivatives?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing data (e.g., antimicrobial IC50_{50} values). Stratify results by assay type (e.g., broth microdilution vs. agar diffusion) .
  • Step 2 : Perform dose-response validation in standardized models (e.g., E. coli ATCC 25922). Control for variables like solvent (DMSO concentration ≤1%).
  • Step 3 : Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to target proteins (e.g., bacterial DNA gyrase).

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Step 2 : Identify degradation products using LC-MS. Common pathways include hydrolytic cleavage of the isoxazole ring under acidic conditions.
  • Step 3 : Recommend storage in amber vials at –20°C under inert gas (argon) to minimize photolytic and oxidative degradation.

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